molecular formula C23H22N4OS B2356335 2-[4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226430-38-1

2-[4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2356335
CAS No.: 1226430-38-1
M. Wt: 402.52
InChI Key: FGDOGQRDZAXDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a piperazine ring substituted with a 3-methylphenyl group and a thienopyrimidine core substituted with a phenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the thienopyrimidine core. One common method involves the cyclization of appropriate thiophene and pyrimidine precursors under controlled conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction, where 3-methylphenylpiperazine reacts with the thienopyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the piperazine and thienopyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of both piperazine and thienopyrimidine moieties. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-(3-methylphenyl)piperazin-1-yl]-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c1-16-6-5-9-18(14-16)26-10-12-27(13-11-26)23-24-20-19(17-7-3-2-4-8-17)15-29-21(20)22(28)25-23/h2-9,14-15H,10-13H2,1H3,(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDOGQRDZAXDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.